(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
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Overview
Description
(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorophenyl group and an oxadiazole ring. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the use of palladium-catalyzed coupling reactions under mild conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid depends on its application:
In Organic Synthesis: Acts as a nucleophile in Suzuki-Miyaura coupling reactions, where the boronic acid group forms a bond with a palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: May interact with specific enzymes or receptors through the boronic acid group, which can form reversible covalent bonds with diols or other nucleophiles present in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the oxadiazole ring, making it less versatile in certain synthetic applications.
Phenylboronic acid: Lacks both the fluorophenyl group and the oxadiazole ring, resulting in different reactivity and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring but without the boronic acid group, used in different contexts such as materials science and medicinal chemistry.
Uniqueness
The uniqueness of (2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid lies in its combination of a boronic acid group, a fluorophenyl group, and an oxadiazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BFN2O3/c16-12-8-4-2-6-10(12)14-17-13(18-21-14)9-5-1-3-7-11(9)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJIMRNNHIZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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